molecular formula C6H3BrN2S2 B1439931 6-Bromothiazolo[4,5-b]pyridine-2-thiol CAS No. 194668-71-8

6-Bromothiazolo[4,5-b]pyridine-2-thiol

Cat. No.: B1439931
CAS No.: 194668-71-8
M. Wt: 247.1 g/mol
InChI Key: BPZQUJMYTNAMLT-UHFFFAOYSA-N
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Description

6-Bromothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a thiol group at the 2nd position of the thiazolo[4,5-b]pyridine ring system. It has garnered interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-thiol typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

6-Bromothiazolo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Oxidation of the thiol group can yield disulfides or sulfonic acids.

    Substitution: Substitution of the bromine atom can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromothiazolo[4,5-b]pyridine-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromothiazolo[4,5-b]pyridine-2-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential pharmacological properties make it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZQUJMYTNAMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675371
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194668-71-8
Record name 6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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